molecular formula C7H16N2O2S B3120507 N-(trans-4-Aminocyclohexyl)methanesulfonamide CAS No. 264608-37-9

N-(trans-4-Aminocyclohexyl)methanesulfonamide

Cat. No. B3120507
CAS RN: 264608-37-9
M. Wt: 192.28 g/mol
InChI Key: ILBSHRGPVFXDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(trans-4-Aminocyclohexyl)methanesulfonamide” is an organic compound with the molecular formula C7H16N2O2S . It is also known as ACSF and is widely used in scientific experiments as a substitute for the amino acid glutamate.


Molecular Structure Analysis

The molecular structure of “N-(trans-4-Aminocyclohexyl)methanesulfonamide” includes a nitrogen atom and a sulfur atom, making it a sulfonamide derivative. The molecular weight is 192.28 .


Physical And Chemical Properties Analysis

“N-(trans-4-Aminocyclohexyl)methanesulfonamide” is a powder at room temperature . It has a molecular weight of 192.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Catalytic Asymmetric Synthesis

N-(trans-4-Aminocyclohexyl)methanesulfonamide has been utilized in catalytic asymmetric synthesis. It is a part of a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, demonstrating effectiveness in the addition of alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess. This application is significant in the field of organic synthesis, providing a pathway for the creation of chiral molecules (Wipf & Wang, 2002).

Development of Chemoselective N-Acylation Reagents

Research has been conducted on the development of chemoselective N-acylation reagents using derivatives of N-(trans-4-Aminocyclohexyl)methanesulfonamide. This research has contributed to the understanding of structure-reactivity relationships and the development of N-acylation reagents with good chemoselectivity, which is crucial in various chemical syntheses (Kondo et al., 2000).

Application in Inhibiting Methionine Aminopeptidase

N-(trans-4-Aminocyclohexyl)methanesulfonamide derivatives have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This discovery is important for understanding and modulating MetAP activity, which has implications in disease treatment and pharmaceutical research (Huang et al., 2006).

Discovery in Mood Disorder Treatments

The compound Lu AA33810, which includes N-(trans-4-Aminocyclohexyl)methanesulfonamide, has been discovered as a highly selective and potent NPY5 antagonist. It demonstrated efficacy in vivo in a model of mood disorder, signifying its potential in the treatment of mood disorders (Packiarajan et al., 2011).

properties

IUPAC Name

N-(4-aminocyclohexyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBSHRGPVFXDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminocyclohexyl)methanesulfonamide

Synthesis routes and methods I

Procedure details

1,1-Dimethylethyl {4-[(methylsulfonyl)amino]cyclohexyl}carbamate (0.922 g, 3.15 mmol) was dissolved in DCM (50 mL). TFA was added (2.429 mL, 31.5 mmol) and the reaction allowed to stir at rt for 1 h. Evaporated off the volatiles and added DCM (50 mL) followed by evaporation of volatiles. The DCM addition/evaporation was repeated several times to give a maroon semi-solid. The residual semi-solid was treated with diethyl ether (10 mL) after which the suspension was sonicated and triturated, then filtered. Solids were triturated with more diethyl ether (10 mL). The product was suction dried to give title compound of Step B as a light pink solid (0.938 g). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.80 (br. s., 2H), 7.07 (d, J=7.2 Hz, 1H), 3.33 (s, 2H), 3.01-3.14 (m, 1H), 2.78-3.01 (m, 2H), 1.80-2.02 (m, 4H), 1.17-1.47 (m, 4H).
Quantity
0.922 g
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reactant
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50 mL
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0 (± 1) mol
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10 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.